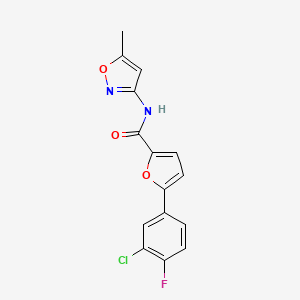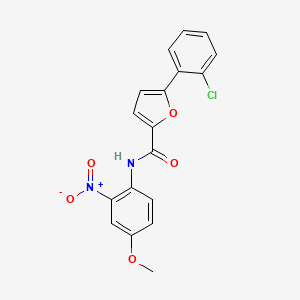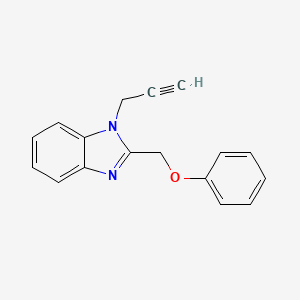![molecular formula C18H18N2O2 B4396467 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4396467.png)
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Vue d'ensemble
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, also known as MEIB, is a chemical compound that has been studied extensively for its potential therapeutic applications. MEIB belongs to the family of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mécanisme D'action
The exact mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation. This compound has also been shown to activate certain receptors such as the serotonin 5-HT1A receptor, which is involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects in the body. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide in lab experiments is its high potency and specificity for certain targets in the body. This compound has been found to exhibit activity at low concentrations, making it an ideal candidate for studying the effects of specific signaling pathways in the body. However, one limitation of using this compound in lab experiments is its relatively high cost and limited availability compared to other compounds.
Orientations Futures
There are several future directions for research on N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of more potent and selective analogs of this compound that can be used for specific therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in the body, which can provide valuable information for the development of new drugs based on this compound. Finally, further studies are needed to explore the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease.
Applications De Recherche Scientifique
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell proliferation.
In addition to its anti-cancer properties, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation in the brain, which are both factors that contribute to the development of these diseases.
Propriétés
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-15-7-8-16-14(12-20-17(16)11-15)9-10-19-18(21)13-5-3-2-4-6-13/h2-8,11-12,20H,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKQDHIUSWDYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4396384.png)
![{4-[(1-adamantylamino)methyl]-5-chloro-2-methoxyphenoxy}acetic acid](/img/structure/B4396391.png)
![N-isopropyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4396395.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396409.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396415.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4396425.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4396449.png)
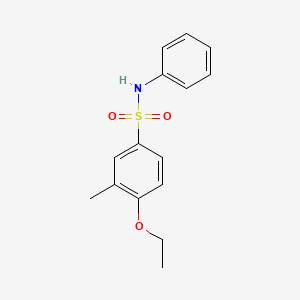
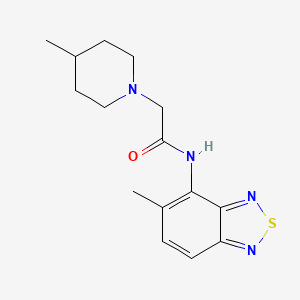
![2-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4396463.png)
